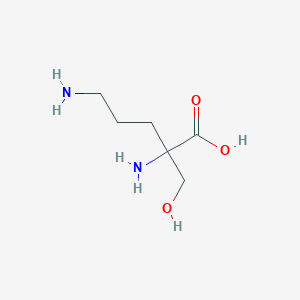
2,5-Diamino-2-(hydroxymethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diamino-2-(hydroxymethyl)pentanoic acid, also known as DAP, is a non-proteinogenic amino acid that has been widely studied for its potential applications in various fields of science. This compound is composed of two amino groups, one hydroxyl group, and a methyl group attached to a pentanoic acid backbone. In
Wissenschaftliche Forschungsanwendungen
2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and biotechnology. One of the main applications of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid is as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. 2,5-Diamino-2-(hydroxymethyl)pentanoic acid-containing peptidomimetics have been shown to have improved stability, bioavailability, and activity compared to their peptide counterparts.
Wirkmechanismus
The mechanism of action of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid is not fully understood, but it is believed to be mediated through its interaction with various proteins and enzymes in the body. 2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been shown to bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,5-Diamino-2-(hydroxymethyl)pentanoic acid can inhibit the activity of enzymes involved in the biosynthesis of various molecules, including nucleotides and amino acids. Additionally, 2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been shown to have antioxidant properties, protecting cells from oxidative stress. In vivo studies have demonstrated that 2,5-Diamino-2-(hydroxymethyl)pentanoic acid can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Diamino-2-(hydroxymethyl)pentanoic acid in lab experiments is its high yield of synthesis and low cost. Additionally, 2,5-Diamino-2-(hydroxymethyl)pentanoic acid-containing peptidomimetics have improved stability and bioavailability compared to their peptide counterparts. However, one limitation of using 2,5-Diamino-2-(hydroxymethyl)pentanoic acid in lab experiments is its potential toxicity, as high concentrations of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid have been shown to be cytotoxic to cells.
Zukünftige Richtungen
There are several future directions for research on 2,5-Diamino-2-(hydroxymethyl)pentanoic acid. One area of interest is the development of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid-containing peptidomimetics for use as therapeutic agents in various diseases, including cancer and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid and its interactions with various proteins and enzymes in the body. Finally, the potential toxicity of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid needs to be further investigated to ensure its safety for use in therapeutic applications.
Conclusion:
In conclusion, 2,5-Diamino-2-(hydroxymethyl)pentanoic acid is a non-proteinogenic amino acid that has been widely studied for its potential applications in various fields of science. Its high yield of synthesis and low cost make it an attractive building block for the synthesis of peptidomimetics. However, its potential toxicity needs to be further investigated to ensure its safety for use in therapeutic applications. Further research is needed to elucidate the mechanism of action of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid and its potential applications in various diseases.
Synthesemethoden
2,5-Diamino-2-(hydroxymethyl)pentanoic acid can be synthesized through a variety of methods, including the reaction of N,N-dimethylformamide-dimethylacetal with ethyl acrylate, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of N,N-dimethylformamide-dimethylacetal with ethyl acrylate, followed by the addition of hydroxylamine hydrochloride and sodium cyanoborohydride. Both methods result in the formation of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid with high yields.
Eigenschaften
CAS-Nummer |
111767-05-6 |
|---|---|
Produktname |
2,5-Diamino-2-(hydroxymethyl)pentanoic acid |
Molekularformel |
C6H14N2O3 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2,5-diamino-2-(hydroxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-2-6(8,4-9)5(10)11/h9H,1-4,7-8H2,(H,10,11) |
InChI-Schlüssel |
RJKHSEVDLVVSAK-UHFFFAOYSA-N |
SMILES |
C(CC(CO)(C(=O)O)N)CN |
Kanonische SMILES |
C(CC(CO)(C(=O)O)N)CN |
Synonyme |
L-Ornithine, 2-(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



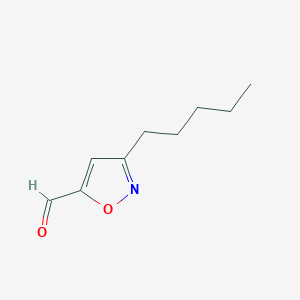
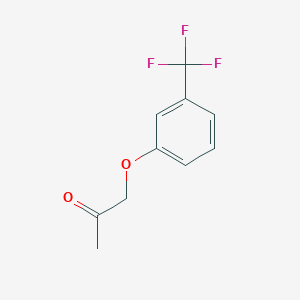
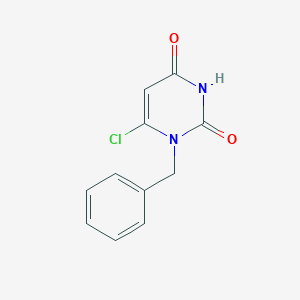
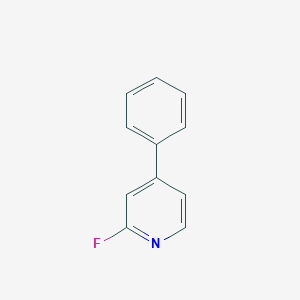
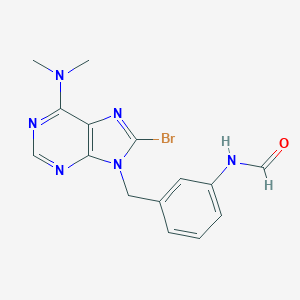
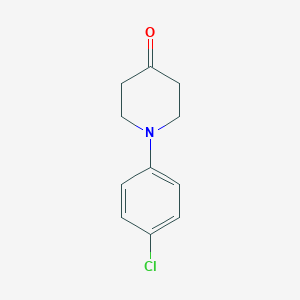
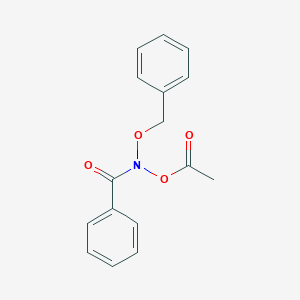
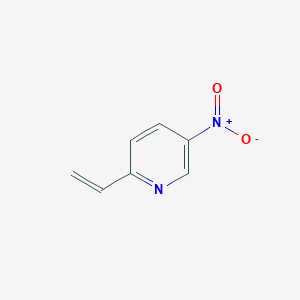
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)
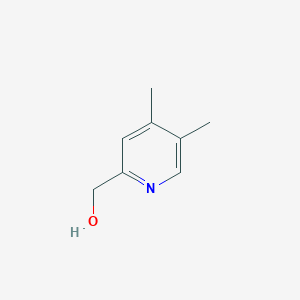
![4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol](/img/structure/B38769.png)
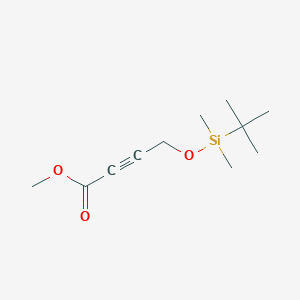
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)